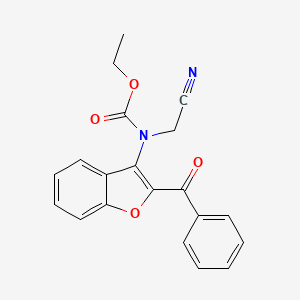

Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate

Description

Properties

CAS No. |

88737-34-2 |

|---|---|

Molecular Formula |

C20H16N2O4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate |

InChI |

InChI=1S/C20H16N2O4/c1-2-25-20(24)22(13-12-21)17-15-10-6-7-11-16(15)26-19(17)18(23)14-8-4-3-5-9-14/h3-11H,2,13H2,1H3 |

InChI Key |

FJMYNNUJEIDQRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC#N)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

FeCl3-Mediated Oxidative Cyclization

A prominent method for synthesizing 2-aryl-3-cyanobenzofurans involves FeCl3-mediated oxidative ring closure of α-arylketonitriles. This approach has been demonstrated to efficiently construct the benzofuran ring with high yields.

- Starting from α-arylketonitriles, FeCl3 catalyzes the intramolecular cyclization by promoting oxidative C–O bond formation between the phenolic oxygen and the aryl ketone side chain.

- The reaction is typically performed in DMF at elevated temperatures (~90 °C) for several hours.

- The product is isolated by aqueous workup and purified by column chromatography.

This method yields 2-(het)aryl/alkyl-3-cyanobenzofurans with yields often exceeding 80%.

Copper-Catalyzed Intramolecular O-Arylation

Another effective route involves copper-catalyzed intramolecular O-arylation of α-(het)aroyl-α-(2-bromoaryl)acetonitriles:

- The precursor α-(het)aroyl-α-(2-bromoaryl)acetonitriles are prepared via base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate.

- Copper catalysts facilitate the cyclization by promoting C–O bond formation, closing the benzofuran ring.

- The reaction is conducted in DMF at 90 °C for about 6 hours.

- The crude product is purified by silica gel chromatography.

This one-pot synthesis provides high yields (typically 80–85%) of 2-(het)aryl/alkyl-3-cyanobenzofurans.

Introduction of the Cyanomethyl Carbamate Group

The cyanomethyl carbamate substituent is introduced through nucleophilic substitution or carbamate formation reactions involving cyanomethyl intermediates:

- Cyanocarbonates can be prepared from aldehydes by reaction with ethyl cyanoformate or related reagents.

- Deprotonation of cyanocarbonates with a suitable base allows for further functionalization.

- The carbamate group is often introduced by reaction with ethyl chloroformate or ethyl carbamate derivatives under controlled conditions.

This step is critical for installing the ethyl (cyanomethyl)carbamate moiety at the 3-position of the benzofuran ring.

Representative Experimental Data

Mechanistic Insights

- The FeCl3-mediated oxidative cyclization likely proceeds via activation of the ketone and phenol oxygen, facilitating intramolecular C–O bond formation.

- Copper-catalyzed cyclization involves oxidative addition of the aryl bromide to copper, followed by intramolecular nucleophilic attack by the oxygen atom and reductive elimination to form the benzofuran ring.

- The cyanomethyl carbamate group is introduced via nucleophilic substitution on activated cyanocarbonate intermediates, ensuring regioselective functionalization.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| FeCl3-mediated oxidative cyclization | α-Arylketonitriles, FeCl3 | DMF, 90 °C, 6 h | High yield, straightforward | Requires electron-rich substrates |

| Copper-catalyzed intramolecular O-arylation | α-(het)aroyl-α-(2-bromoaryl)acetonitriles, Cu catalyst | DMF, 90 °C, 6 h | One-pot, efficient cyclization | Requires bromoaryl precursors |

| Cyanocarbonate formation and carbamate installation | Aldehydes, ethyl cyanoformate, base | Various, often mild | Enables introduction of cyanomethyl carbamate | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran core , which is known for its biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. Its molecular formula is CHNO, with a molecular weight of approximately 348.4 g/mol. The structure includes an ethyl carbamate moiety and a cyanomethyl group, enhancing its chemical reactivity and therapeutic potential.

Antitumor Activity

Research indicates that ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate exhibits significant anti-tumor effects. It may interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell growth regulation. Studies have shown that this compound can induce apoptosis in cancer cells through interactions with proteins that regulate cell survival.

Antibacterial Properties

The compound has demonstrated antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival. This property suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

Oxidative Stress Reduction

This compound has also been studied for its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly more than traditional chemotherapeutic agents. The compound was shown to induce apoptosis through activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antibacterial Activity

In vitro tests revealed that the compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was traced back to its ability to inhibit bacterial enzyme activity crucial for cell wall synthesis, making it a candidate for further development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s benzofuran and benzoyl groups distinguish it from simpler carbamates like ethyl carbamate (NH₂COOCH₂CH₃) and vinyl carbamate (CH₂=CHNHCOOCH₂CH₃). These substituents likely influence its reactivity, metabolic pathways, and interaction with biological targets. For instance:

- Ethyl carbamate: A small, linear molecule with well-documented carcinogenicity linked to metabolic activation .

- Vinyl carbamate: Contains a reactive vinyl group, enhancing its mutagenic and carcinogenic potency compared to ethyl carbamate .

Toxicity and Carcinogenicity

- Ethyl carbamate: Forms DNA adducts via metabolic conversion to vinyl carbamate and subsequent epoxidation, leading to lung and liver tumors in mice . Its carcinogenicity is synergistic with ethanol in alcoholic beverages .

- Vinyl carbamate: 10–50 times more carcinogenic than ethyl carbamate due to direct epoxidation without requiring metabolic desaturation .

- Target compound: The cyanomethyl group may introduce cyanide release risks, while the benzofuran moiety could alter bioavailability. No direct toxicity data are available.

Occurrence and Formation Mechanisms

Ethyl carbamate is prevalent in stone-fruit spirits (e.g., brandies) due to cyanide oxidation during distillation . Mitigation strategies, such as copper-based cyanide removal and light avoidance during storage, reduce its levels . In contrast, the target compound’s synthetic origin suggests controlled laboratory production, though its stability under environmental conditions remains unstudied.

Analytical Methods

- Ethyl carbamate : Quantified via GC-MS/MS after pressurized liquid extraction (S-PLE) or FTIR/PLS models, though the latter may co-detect interfering compounds .

Mitigation and Regulatory Status

- Ethyl carbamate : Regulated in Canada, Brazil, and Japan (150 μg/L limit for spirits) . Secondary distillation (e.g., pot still methods) reduces concentrations by 81–93% .

- Vinyl carbamate: Not regulated due to synthetic origin and absence in consumer products.

- Target compound: No regulatory guidelines exist; industrial handling would require precautions for cyanide-related toxicity.

Biological Activity

Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C20H16N2O4

- Molecular Weight : 348.4 g/mol

- CAS Number : 88737-34-2

- IUPAC Name : ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation. Its mechanism likely involves interference with critical pathways related to cell growth and apoptosis, potentially targeting specific enzymes or receptors involved in these processes.

- Antibacterial Properties : The compound has shown promise in combating bacterial infections, suggesting its potential use in developing new antibacterial agents.

- Antioxidative Effects : The presence of the benzofuran core is associated with antioxidative properties, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cells.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Suzuki–Miyaura Coupling : This technique is favored for its mild reaction conditions and functional group tolerance, allowing for the effective formation of the desired product.

Synthetic Route Example

The following table summarizes a typical synthetic route for the compound:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzofuran derivative + cyanomethyl carbamate | Formation of intermediate |

| 2 | Catalysts (e.g., Pd) + controlled temperature | Final product synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Studies :

- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction via caspase activation.

- Antibacterial Efficacy :

- Oxidative Stress Mitigation :

Comparative Analysis with Similar Compounds

The compound shares structural features with other benzofuran derivatives, enhancing its reactivity and biological activity. Below is a comparison table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-acetylbenzofuran-3-carboxylic acid | C13H10O4 | Contains an acetyl group |

| Benzofuran | C8H6O | Simplest form without substituents |

| 2-Benzoic acid benzofuran derivative | C14H10O3 | Contains carboxylic acid functionality |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing benzofuran-carbamate derivatives like Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate?

- Methodological Answer : Benzofuran cores can be synthesized via [3,3]-sigmatropic rearrangements, as demonstrated in cascades involving phenolic precursors and carbamate-protected intermediates. For example, NaH-mediated alkylation in THF with benzyloxy-protected substrates is a key step for regioselective benzofuran formation . Carbamate groups are typically introduced via reaction of cyanomethyl amines with ethyl chloroformate under anhydrous conditions, requiring strict temperature control (0–5°C) to avoid side reactions .

Q. Which analytical techniques are recommended for quantifying this compound in synthetic mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is preferred for carbamate analysis due to high sensitivity. Quadrupole MS with isotopically labeled internal standards (e.g., deuterated analogs) minimizes matrix interference. For non-volatile derivatives, HPLC with pre-column derivatization (e.g., 9-xanthydrol for fluorescence detection) achieves detection limits of ~10 µg/L . Precision data should follow collaborative validation protocols, such as intra-day RSD <1% and inter-day RSD <5% .

Q. How can crystallographic data for this compound be validated during structural elucidation?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to resolve disorder in the benzoyl or cyanomethyl groups. ORTEP-3 is recommended for visualizing thermal ellipsoids and assessing positional uncertainties. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine overlapping domains .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the cyanomethylcarbamate moiety?

- Methodological Answer : Cyanomethylamine precursors are prone to hydrolysis; thus, in-situ generation via Strecker synthesis (KCN/NH₄Cl) under inert atmospheres improves stability. Solvent choice is critical: DMF enhances nucleophilicity but may promote ester hydrolysis, while THF with molecular sieves minimizes side reactions. Monitoring by TLC (hexane:EtOAc 3:1) and quenching with ice-cold water improves isolation yields .

Q. What strategies address discrepancies in crystallographic vs. computational structural models?

- Methodological Answer : If DFT-optimized geometries conflict with X-ray data (e.g., torsional angles), re-examine hydrogen bonding and van der Waals interactions using Hirshfeld surface analysis. For electron density mismatches in the benzofuran ring, consider disorder modeling in SHELXL or alternative space groups. Cross-validate with solid-state NMR (¹³C CP/MAS) to resolve dynamic vs. static disorder .

Q. How can GC-MS methods be adapted to detect trace impurities in this carbamate derivative?

- Methodological Answer : Implement ultrasound-assisted emulsification-microextraction (USAEME) for preconcentration, achieving enrichment factors >100. Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm) with a 10°C/min ramp (50°C → 280°C). For cyanomethyl-related byproducts, monitor m/z 85 (CNCH₂⁺) and 105 (benzofuran fragment). Validate with spike-recovery tests (80–120% acceptable range) .

Q. What in vitro models are appropriate for assessing this compound’s genotoxicity?

- Methodological Answer : Use the Pig-a assay in murine erythrocytes to quantify mutation frequency via flow cytometry. Dose-response studies (e.g., 100–400 mg/kg/day) should control for diet-induced metabolic variability (e.g., high-fat diets upregulate CYP2E1, accelerating ethyl carbamate activation) . Parallel comet assays in HepG2 cells can assess DNA strand breaks, with 10% FBS media to stabilize reactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.